2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound with the molecular formula C5H10ClNO. It is characterized by a unique structure that includes both an oxygen and a nitrogen atom within a seven-membered ring system.
Mechanism of Action
Target of Action
The primary targets of 2-Oxa-5-azabicyclo[22It is used as a reactant in the preparation of diaza/aza/phthalazines , which are known to inhibit p38 kinase . The p38 kinase is a type of protein kinase that is implicated in cellular responses to stress and inflammation .
Mode of Action
The exact mode of action of 2-Oxa-5-azabicyclo[22As a precursor in the synthesis of p38 kinase inhibitors , it may contribute to the inhibition of this kinase, thereby modulating the cellular responses to stress and inflammation .
Biochemical Pathways
The specific biochemical pathways affected by 2-Oxa-5-azabicyclo[22P38 kinase, for which this compound is a precursor in the synthesis of its inhibitors , is involved in several pathways including the MAPK signaling pathway, the cytokine-cytokine receptor interaction pathway, and the Toll-like receptor signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-5-azabicyclo[22Its lipophilicity and water solubility, which can impact its bioavailability, are reported . . These properties suggest that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, such as in the design of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Aza-5-oxabicyclo[2.2.1]heptane hydrochloride: Similar in structure but with different functional groups.
2-Oxa-5-azabicyclo[2.2.1]heptane: The non-hydrochloride form of the compound.
2-Oxa-5-azabicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic core.
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOKPFPITUUCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619998 | |
Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909186-56-7 | |
Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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